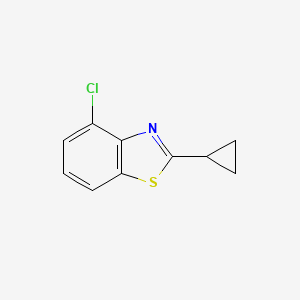

4-Chloro-2-cyclopropyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNS |

|---|---|

Molecular Weight |

209.70 g/mol |

IUPAC Name |

4-chloro-2-cyclopropyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H8ClNS/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h1-3,6H,4-5H2 |

InChI Key |

ZIQNCYDMSHBVKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(S2)C=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Chloro 2 Cyclopropyl 1,3 Benzothiazole

Established Synthetic Pathways for Substituted 1,3-Benzothiazoles

The formation of the 1,3-benzothiazole ring system can be achieved through several robust and versatile chemical reactions. These methods typically involve the formation of crucial carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, starting from appropriately substituted aniline or aminothiophenol precursors.

Intramolecular cyclization is a primary strategy for synthesizing the benzothiazole (B30560) core, often starting from N-arylthioamides or related substrates. ijcrt.orgnih.gov These reactions involve the formation of a C-S bond between the thiocarbonyl sulfur and an ortho-carbon of the N-aryl group. This can be achieved through several means:

Oxidative Cyclization: Thioformanilides can undergo intramolecular cyclization using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at ambient temperatures. researchgate.net This process is believed to proceed through a thiyl radical intermediate.

Photochemical Cyclization: Visible-light-mediated reactions provide an environmentally benign route. These methods can proceed without the need for a traditional photocatalyst or metal, relying on the substrate's excited state to initiate the C-S bond formation. nih.gov For instance, the cyclization of thiobenzanilides can be induced by photosensitizers like riboflavin under visible light irradiation. ijcrt.org

Radical Cyclization: Radical initiators can trigger the cyclization of thioanilides. This approach offers unique selectivity and can be performed under mild, environmentally friendly conditions. nih.gov

The most common and direct route to 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiols with various carbonyl-containing compounds. nih.govmdpi.com This approach is highly modular, allowing for a wide variety of substituents at the 2-position.

With Aldehydes: The reaction of 2-aminothiophenol (B119425) with aldehydes is a widely used method. mdpi.com The reaction typically proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. ekb.eg A range of catalysts, from Brønsted acids to ionic liquids and heterogeneous catalysts like silica-supported sodium hydrogen sulfate, can facilitate this transformation under mild conditions. nih.govorganic-chemistry.org

With Carboxylic Acids: Direct condensation with carboxylic acids requires dehydrating conditions, often achieved by heating in the presence of catalysts like polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and silica gel. nih.gov Microwave-assisted, solvent-free synthesis using reagents like Lawesson's reagent has also proven effective. organic-chemistry.org

With Acyl Chlorides: Acyl chlorides react readily with 2-aminothiophenol, often at room temperature and without the need for a solvent, to provide excellent yields of 2-substituted benzothiazoles. nih.gov The reaction proceeds through nucleophilic attack of the amino group on the acyl chloride, followed by intramolecular cyclization and dehydration.

Transition metal catalysis has enabled the synthesis of benzothiazoles from precursors that are not amenable to traditional condensation or cyclization methods. These strategies often involve C-H functionalization or cross-coupling reactions. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts can effect the intramolecular cyclization of thiobenzanilides through a C-H functionalization/C-S bond formation process. This method demonstrates good functional group tolerance. nih.gov Systems often employ a palladium(II) source in combination with a co-oxidant.

Copper-Catalyzed Synthesis: Copper catalysts are widely used for intramolecular C-S bond formation. researchgate.net For example, a BINAM–Cu(II) complex can catalyze the cyclization of N-(2-chlorophenyl) benzothioamides under mild conditions. researchgate.net Copper-catalyzed methods are also employed in three-component reactions, for instance, coupling 2-iodophenylisocyanides, potassium sulfide, and various amines to form 2-aminobenzothiazoles.

Below is a table summarizing various metal-catalyzed approaches to substituted benzothiazoles.

| Catalyst System | Reactants | Key Features | Yield (%) |

| PdCl2 / CuI / Bu4NBr | Thiobenzanilides | C-H functionalization/C-S bond formation | High |

| BINAM-Cu(II) / Cs2CO3 | N-(2-chlorophenyl) benzothioamides | Intramolecular C-S coupling of less reactive precursors | Good |

| Cu(I) | 2-Iodophenylisocyanides, K2S, Amines | Three-component reaction for 2-aminobenzothiazoles | Quantitative |

| Pd2(dba)3 / Monophosphine ligand | o-Bromophenylthioureas | Aryl-nitrogen bond formation | Good |

Certain specialized reagents have been developed to facilitate the synthesis of specifically substituted benzothiazoles.

Appel Salt (4,5-dichloro-1,2,3-dithiazolium chloride): While primarily used for synthesizing 1,2,3-dithiazoles, its chemistry involves reactive intermediates that can be precursors to other sulfur-containing heterocycles.

Chloroformamidinium Salts: These reagents are effective for preparing 2-aminobenzothiazole derivatives. They react with 2-aminothiophenol in a process that involves in situ heterocyclization, with dimethylamine acting as a leaving group.

Precursor Chemistry and Reactant Derivatization Relevant to 4-Chloro-2-cyclopropyl-1,3-benzothiazole

The synthesis of the target molecule, 4-Chloro-2-cyclopropyl-1,3-benzothiazole, is dictated by the selection of two key precursors: one that provides the substituted benzene (B151609) ring and the amino and thiol functionalities, and another that introduces the cyclopropyl (B3062369) group at the 2-position.

The Benzene Ring Precursor: The essential starting material is 2-amino-3-chlorobenzenethiol . The specific arrangement of the amino, chloro, and thiol groups on the benzene ring is critical for ensuring the final product has the chlorine atom at the 4-position. The synthesis of this precursor can be challenging and may involve multi-step sequences, such as the Herz reaction on a substituted aniline or the reduction of a corresponding bis-(nitrophenyl) disulfide. ijcrt.org For instance, one could start from 2-chloroaniline to introduce the necessary functionalities. chemsrc.com However, some studies note that reactions involving 2-amino-3-chlorobenzenethiol can result in low yields, indicating its potential sensitivity or reduced reactivity in certain transformations. mdpi.com

The Cyclopropyl Moiety Precursor: The 2-cyclopropyl group is typically introduced via condensation with a suitable cyclopropyl-containing reactant. Common choices include:

Cyclopropanecarboxylic acid: Requires a dehydrating agent like PPA or coupling agents. nih.gov

Cyclopropanecarbonyl chloride: Reacts readily with 2-amino-3-chlorobenzenethiol, often under mild, solvent-free conditions.

Cyclopropanecarboxaldehyde: Requires an oxidative condensation reaction to form the benzothiazole. mdpi.com

The derivatization of these precursors, such as converting cyclopropanecarboxylic acid to its more reactive acid chloride, is a key step in optimizing the reaction route for efficiency and yield.

Regioselective Synthesis and Isomer Control for 4-Chloro-2-cyclopropyl-1,3-benzothiazole

Regioselectivity in the synthesis of 4-Chloro-2-cyclopropyl-1,3-benzothiazole is fundamentally an issue of precursor control. The final position of the chlorine atom on the benzothiazole ring is determined at the outset by the substitution pattern of the aminothiophenol starting material.

To exclusively synthesize the 4-chloro isomer, it is imperative to use 2-amino-3-chlorobenzenethiol of high isomeric purity. The use of other isomers, such as 2-amino-4-chlorobenzenethiol or 2-amino-5-chlorobenzenethiol, would lead to the formation of 5-chlorobenzothiazole or 6-chlorobenzothiazole, respectively. rsc.org

The primary challenge, therefore, lies in the regioselective synthesis of the 2-amino-3-chlorobenzenethiol precursor. Synthetic routes starting from substituted anilines must carefully consider the directing effects of the existing substituents during electrophilic substitution or other functionalization reactions to install the thiol (or a precursor group) at the correct position. The strong nucleophilicity of the sulfur atom compared to the nitrogen in 2-aminothiophenol generally ensures that the initial cyclization attack proceeds regioselectively to form the thiazole (B1198619) ring without ambiguity. acgpubs.org Thus, isomer control is almost entirely dependent on the successful synthesis of the correctly substituted starting aniline/aminothiophenol.

Green Chemistry Approaches and Sustainable Synthesis Considerations for 1,3-Benzothiazoles

A primary goal of green chemistry is to reduce or eliminate the use of hazardous substances. researchgate.net This involves the careful selection of solvents, catalysts, and energy sources. Key strategies in the sustainable synthesis of 1,3-benzothiazoles include the use of alternative and safer reaction media, the application of energy-efficient technologies, and the development of highly efficient and recyclable catalytic systems. airo.co.inmdpi.com

Alternative Solvents and Reaction Media

One of the cornerstones of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. mdpi.com An efficient protocol for synthesizing new benzothiazoles has been reported using water as a solvent in conjunction with a solid catalyst and ultrasound irradiation. researchgate.net This method offers high yields, operational simplicity, and energy efficiency. researchgate.net

Glycerol: Glycerol, a biodegradable and non-toxic solvent, has also been employed in the green synthesis of benzothiazole derivatives.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): ILs and DES are considered greener alternatives to conventional solvents due to their low volatility, thermal stability, and potential for recyclability. They can act as both solvent and catalyst, enhancing reaction rates and selectivity in the synthesis of benzothiazoles. airo.co.in

Energy-Efficient Synthesis Methods

Conventional heating methods are often inefficient and energy-intensive. Green chemistry promotes the use of alternative energy sources that can accelerate reaction rates, improve yields, and reduce energy consumption. airo.co.in

Microwave Irradiation: Microwave-assisted synthesis provides rapid and uniform heating, leading to significantly reduced reaction times and increased product yields for benzothiazole derivatives. airo.co.in In one study, microwave-assisted synthesis of benzothiazoles in ethanol at 80°C was completed in just 10 minutes, achieving yields of 85-95%. airo.co.in This method demonstrated a 40% reduction in energy consumption and a 50% reduction in waste generation compared to conventional methods. airo.co.in

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient pathway. The synthesis of benzothiazoles has been successfully achieved using ultrasound irradiation in water, which significantly accelerates the reaction. researchgate.net This technique is noted for its operational ease and higher yields. researchgate.net

Visible Light Photoredox Catalysis: Emerging as a powerful green tool, visible light-mediated synthesis offers an environmentally friendly approach. chemrxiv.org Many of these methods are photocatalyst-free and can be conducted at room temperature, further minimizing energy input. chemrxiv.org This technology revolutionizes bond-forming reactions in the synthesis of 1,3-benzothiazoles. chemrxiv.org

Advanced Catalytic Systems

Catalysts are crucial for enhancing reaction efficiency and selectivity. Green approaches focus on developing catalysts that are highly active, reusable, and non-toxic.

Heterogeneous Catalysts: Solid catalysts that can be easily separated from the reaction mixture and reused are highly desirable. For instance, SnP₂O₇ has been used as a new heterogeneous catalyst for the condensation reaction of 2-aminothiophenol with aromatic aldehydes, achieving high yields (87–95%) in very short reaction times (8–35 minutes). mdpi.com The catalyst could be reused at least five times without losing activity. mdpi.com Similarly, the Cesium salt of Wells-Dawson heteropolyacid has been employed as a recyclable solid catalyst in water. researchgate.net

Biocatalysts: Enzymes offer high selectivity under mild reaction conditions. Commercial laccases have been successfully used to catalyze the synthesis of benzothiazoles from 2-aminothiophenol and aryl-aldehydes. mdpi.com

Metal-Free and Catalyst-Free Systems: To avoid issues of metal toxicity and catalyst separation, catalyst-free and metal-free reactions are being developed. nih.gov A catalyst-free synthesis of 2-substituted benzothiazoles has been achieved at room temperature by reacting 2-aminothiophenols with aldehydes in ethanol. tetrahedron-green-chem.com This method boasts nearly quantitative yields, high atom economy, and no toxic waste formation. tetrahedron-green-chem.com Another approach utilizes a simple mixture of H₂O₂/HCl as a catalyst in ethanol at room temperature. researchgate.netmdpi.com

Solvent-Free Synthesis (Neat Reactions)

Conducting reactions without a solvent medium represents an ideal green chemistry scenario, as it eliminates solvent-related waste and simplifies product purification. airo.co.in In solvent-free synthesis, reactants are mixed and heated directly, which has been shown to improve the E-Factor (a measure of process efficiency) by 30% in certain benzothiazole syntheses. airo.co.in

| Method | Energy Source | Solvent/Medium | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Microwave | Ethanol | - | Reduced reaction time (10 min), high yields (85-95%), 40% less energy, 50% less waste. | airo.co.in |

| Ultrasound-Assisted | Ultrasound | Water | Wells-Dawson heteropolyacid | Remarkably fast, high yields, energy efficient, operational ease. | researchgate.net |

| Heterogeneous Catalysis | Conventional Heating | - | SnP₂O₇ | Short reaction times (8-35 min), high yields (87-95%), reusable catalyst. | mdpi.com |

| Catalyst-Free | - (Room Temp) | Ethanol | None | Quantitative yields, high atom economy, no toxic waste, energy favorable. | tetrahedron-green-chem.com |

| Solvent-Free | Heating | None | - | Eliminates solvent waste, improved E-Factor by 30%. | airo.co.in |

Atom Economy and Waste Reduction

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Cyclopropyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating the Molecular Structure of 4-Chloro-2-cyclopropyl-1,3-benzothiazole (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Chloro-2-cyclopropyl-1,3-benzothiazole, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon frameworks, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons on the aromatic ring and the cyclopropyl (B3062369) group. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm) due to spin-spin coupling. The protons of the cyclopropyl group would be found in the upfield region, with the methine proton appearing as a multiplet and the methylene (B1212753) protons showing a more complex pattern due to their diastereotopic nature.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. The carbons of the benzothiazole (B30560) ring would resonate at lower field, while the carbons of the cyclopropyl group would be found at a significantly higher field.

However, without access to experimental data from published research, a detailed table of chemical shifts and coupling constants cannot be compiled.

Infrared (IR) Spectroscopy for Functional Group Analysis in 4-Chloro-2-cyclopropyl-1,3-benzothiazole

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Chloro-2-cyclopropyl-1,3-benzothiazole, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching within the benzothiazole ring system, and the C-H stretching of the cyclopropyl group. A band corresponding to the C-Cl stretch would also be anticipated.

A detailed data table of specific absorption frequencies and their corresponding vibrational modes cannot be provided as no published IR spectrum for this compound could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination of 4-Chloro-2-cyclopropyl-1,3-benzothiazole

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. In the mass spectrum of 4-Chloro-2-cyclopropyl-1,3-benzothiazole, the molecular ion peak (M+) would confirm the compound's molecular weight. The presence of a significant M+2 peak, approximately one-third the intensity of the M+ peak, would be characteristic of a molecule containing one chlorine atom.

The fragmentation pattern would likely involve the loss of the cyclopropyl group and subsequent fragmentation of the benzothiazole ring. Specific data on the mass-to-charge ratios (m/z) and relative abundances of these fragments are not available in the literature.

X-ray Crystallography for Three-Dimensional Structural Confirmation and Conformation of 4-Chloro-2-cyclopropyl-1,3-benzothiazole (if applicable in literature)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and conformational details. A search of crystallographic databases did not yield a crystal structure for 4-Chloro-2-cyclopropyl-1,3-benzothiazole. Therefore, no information on its solid-state conformation or crystal packing is available.

Computational and Theoretical Studies on 4 Chloro 2 Cyclopropyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. proteobiojournal.com For 4-Chloro-2-cyclopropyl-1,3-benzothiazole, DFT calculations can elucidate its molecular geometry, orbital energies, and electrostatic potential, which are crucial for predicting its reactivity and stability.

DFT calculations typically begin with the optimization of the molecule's three-dimensional structure to find its most stable conformation. proteobiojournal.com Following optimization, various electronic properties can be calculated. A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. proteobiojournal.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for predicting how the molecule might interact with other molecules and biological receptors.

Table 1: Representative DFT-Calculated Electronic Properties for a Benzothiazole (B30560) Derivative

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Note: The values in this table are representative and based on DFT calculations for similar benzothiazole structures. Actual values for 4-Chloro-2-cyclopropyl-1,3-benzothiazole would require specific calculations.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and a protein target. For 4-Chloro-2-cyclopropyl-1,3-benzothiazole, molecular docking simulations can be employed to explore its potential binding modes and affinities with various enzymes or receptors.

The process involves placing the 3D structure of 4-Chloro-2-cyclopropyl-1,3-benzothiazole into the binding site of a target protein. The simulation then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score that represents the binding affinity for each pose. These scores are used to rank the different binding modes.

Studies on other benzothiazole derivatives have shown that they can interact with a variety of biological targets. mdpi.comnih.gov The types of interactions observed in docking studies include hydrogen bonds, hydrophobic interactions, and pi-stacking. wjarr.com For instance, the nitrogen and sulfur atoms in the benzothiazole ring can act as hydrogen bond acceptors. The aromatic ring system can participate in hydrophobic and pi-stacking interactions with the amino acid residues of the protein. The specific substituents, in this case, the chloro and cyclopropyl (B3062369) groups, will also play a significant role in determining the binding specificity and affinity.

Table 2: Illustrative Molecular Docking Results for a Benzothiazole Ligand with a Protein Target

| Parameter | Description | Illustrative Value |

| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). More negative values typically indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's binding site that form significant interactions with the ligand. | Tyr234, Leu345, Val378 |

| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bond with Tyr234, Hydrophobic interactions with Leu345 and Val378 |

Note: This table provides an example of the type of data generated from a molecular docking simulation. The specific results for 4-Chloro-2-cyclopropyl-1,3-benzothiazole would depend on the chosen protein target.

Quantitative Structure-Activity Relationship (QSAR/GQSAR) Analysis for Benzothiazole Derivatives, with implications for 4-Chloro-2-cyclopropyl-1,3-benzothiazole

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.thaip.org These models can then be used to predict the activity of new, unsynthesized compounds.

For benzothiazole derivatives, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. benthamdirect.commdpi.com These studies typically involve calculating a wide range of molecular descriptors for a set of benzothiazole compounds with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. chula.ac.th

Key descriptors that have been found to be important for the activity of benzothiazole derivatives include those related to:

Electronic properties: such as partial charges and dipole moments. benthamdirect.com

Hydrophobicity: which influences how a molecule distributes between aqueous and lipid environments. chula.ac.th

Steric properties: related to the size and shape of the molecule. benthamdirect.com

Topological and surface area descriptors. benthamdirect.com

Table 3: Example of Descriptors Used in QSAR Models for Benzothiazole Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Partial charge on the nitrogen atom | Can affect hydrogen bonding and electrostatic interactions with the target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and interaction with hydrophobic pockets in proteins. |

| Steric | Molecular volume | Affects how well the molecule fits into a binding site. |

| Topological | Wiener index | Relates to the branching and overall shape of the molecule. |

Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Biological Activity and Reactivity

Beyond their use in QSAR models, a wide range of molecular descriptors and physicochemical parameters can be calculated for 4-Chloro-2-cyclopropyl-1,3-benzothiazole to predict its behavior in a biological system. These parameters are crucial for understanding its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Computational tools can rapidly calculate these properties from the 2D or 3D structure of the molecule. Some of the most relevant descriptors include:

Molecular Weight (MW): A fundamental property that influences many ADME characteristics.

LogP: A measure of lipophilicity, which affects solubility, membrane permeability, and plasma protein binding.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility and ability to interact with biological targets.

Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule, which can affect its binding to a target.

The prediction of these parameters for 4-Chloro-2-cyclopropyl-1,3-benzothiazole can provide early insights into its drug-likeness and potential for further development.

Table 4: Predicted Physicochemical Parameters for a Representative Benzothiazole

| Parameter | Predicted Value | Relevance to Biological Activity |

| Molecular Weight | ~250 g/mol | Influences absorption and distribution. |

| LogP | ~3.5 | Indicates good lipophilicity for membrane permeability. |

| Number of Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Number of Hydrogen Bond Acceptors | 2 | Affects solubility and binding interactions. |

| Polar Surface Area (PSA) | ~40 Ų | Predicts cell permeability. |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility. |

Note: These values are estimations for a molecule with the general structure of 4-Chloro-2-cyclopropyl-1,3-benzothiazole and would need to be confirmed by specific software calculations.

Mechanistic Investigations of Biological Activity of 4 Chloro 2 Cyclopropyl 1,3 Benzothiazole Analogs in Vitro and in Silico

Antimicrobial Activity Studies of Benzothiazole (B30560) Derivatives, including insights for 4-Chloro-2-cyclopropyl-1,3-benzothiazole

Benzothiazole derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogenic bacteria and fungi. mdpi.commdpi.com The antimicrobial potential of these compounds is significantly influenced by the nature and position of substituents on the benzothiazole ring system. benthamscience.com

Substituted benzothiazoles have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzothiazole-based thiazolidinones have shown better activity than ampicillin (B1664943) against several bacterial strains. mdpi.com The presence of a chloro group on the benzothiazole ring has been shown to enhance antibacterial activity. nih.gov Specifically, a chloro substituent at the 5th or 6th position of the benzothiazole ring has been associated with increased antibacterial efficacy. nih.govnih.gov

Studies on various analogs have provided insights into their spectrum of activity. For example, some heteroarylated benzothiazoles have shown moderate antibacterial activity, with specific compounds being potent against E. coli, S. typhimurium, B. cereus, and L. monocytogenes. mdpi.com Furthermore, benzothiazole derivatives have been identified as inhibitors of bacterial enzymes such as MurB, DNA gyrase, and tyrosine kinase, suggesting multiple mechanisms of antibacterial action. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound Type | Test Organism(s) | Activity (MIC) | Reference |

| Antipyrine containing 6-substituted benzothiazole-based azo dyes | Salmonella typhimurium, Klebsiella pneumonia | 25–50 μg/ml | nih.gov |

| Benzothiazole and N-acetyl-glucosamine conjugates | S. aureus, E. coli | 6.25 μg/ml | nih.gov |

| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | 0.09–0.18 mg/ml | nih.gov |

| Heteroarylated benzothiazoles | S. typhimurium, E. coli, B. cereus, L. monocytogenes | 0.23 mg/mL | mdpi.com |

| Diarylureas with a benzothiazole nucleus | Staphylococcus aureus, Enterococcus faecalis | 8 µg/mL | mdpi.com |

The antifungal potential of the benzothiazole scaffold is also well-documented, with activity observed against various fungal pathogens. mdpi.commdpi.comresearchgate.net The presence of a chloro group at position 2 of the benzothiazole ring has been noted to elevate antifungal activity. ijper.org

Heteroarylated benzothiazoles have demonstrated good antifungal activity, in some cases superior to reference drugs like ketoconazole (B1673606) and bifonazole. mdpi.com Certain derivatives have shown particular potency against T. viride and A. niger. mdpi.com The mechanism of antifungal action for some derivatives is believed to involve the inhibition of 14α-lanosterol demethylase. mdpi.com

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound Type | Test Organism(s) | Activity (MIC/MFC) | Reference |

| Heteroarylated benzothiazoles | T. viride, A. niger | 0.06/0.11 mg/mL | mdpi.com |

| Benzothiazole arylidine derivatives | Various fungi | Good to moderate | mdpi.com |

| Pyrrolo[2,1-b] mdpi.commorressier.combenzothiazole derivatives | Candida albicans, Ganoderma lucidum, Aspergillus flavus | More potent than fluconazole (B54011) against some strains | mdpi.com |

| Benzothiazole derivatives | Candida krusei | 1.95 µg / mL | researchgate.net |

Anticancer Potential of Benzothiazole Scaffolds and Structural Analogs of 4-Chloro-2-cyclopropyl-1,3-benzothiazole (In Vitro Cell Line Studies)

The benzothiazole nucleus is a key pharmacophore in the development of novel anticancer agents. researchgate.netmdpi.com Derivatives of this scaffold have exhibited cytotoxic activity against a variety of cancer cell lines. mdpi.com The anticancer activity of benzothiazole derivatives is influenced by the substitution pattern on the heterocyclic ring. researchgate.net

For example, a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives incorporating a benzothiazole moiety showed higher cytotoxic activity than their pyrrolo[2,1-b] mdpi.commorressier.combenzothiazole counterparts against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com In some cases, the synthesized compounds demonstrated higher cytotoxicity than the reference drug doxorubicin (B1662922). mdpi.com The mechanisms of anticancer action for benzothiazole derivatives are diverse and can include the inhibition of tyrosine kinases and topoisomerases, as well as the induction of apoptosis through the activation of reactive oxygen species (ROS). researchgate.net

Table 3: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound Series | Cancer Cell Line(s) | Outcome | Reference |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivatives | NCI-H460 (lung), HepG2 (liver), HCT-116 (colon) | Higher cytotoxicity than doxorubicin for some compounds | mdpi.com |

| Pyrrolo[2,1-b] mdpi.commorressier.combenzothiazole derivatives | NCI-H460 (lung), HepG2 (liver), HCT-116 (colon) | Exhibited cytotoxic activity | mdpi.com |

| Phenylacetamide derivatives with a benzothiazole nucleus | Paraganglioma and pancreatic cancer cell lines | Marked viability reduction at low micromolar concentrations | mdpi.com |

Enzymatic Inhibition Profiles of Benzothiazole Derivatives (e.g., NAPE-PLD, Ser/Thr Kinases)

Benzothiazole derivatives have been shown to modulate the activity of various enzymes, highlighting their potential as therapeutic agents. A series of benzothiazole phenylsulfonyl-piperidine carboxamides were identified as activators of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), an enzyme implicated in cardiometabolic diseases. nih.gov

Furthermore, the benzothiazole scaffold has been incorporated into inhibitors of serine/threonine kinases. For instance, certain benzothiazole and chromone (B188151) derivatives have been evaluated as inhibitors of Ataxia telangiectasia mutated and Rad-3 related (ATR) kinase, a key regulator of the DNA damage response pathway in cancer cells. nih.gov The inhibition of such kinases can disrupt cancer cell survival mechanisms. nih.gov

Receptor Binding Affinity and Functional Characterization (e.g., Dopamine (B1211576) D4 Receptor Ligands)

Benzothiazole-based compounds have been designed and synthesized as selective ligands for various receptors, including the dopamine D4 receptor (D4R). morressier.com The D4R is a G protein-coupled receptor involved in cognitive and decision-making processes, making it a target for neuropsychiatric conditions. morressier.comresearchgate.net

Several benzothiazole analogs have been identified with high binding affinity and selectivity for the D4R over other dopamine D2-like receptors. morressier.com These compounds have been characterized as D4R antagonists in functional assays. morressier.com While high affinity for the D4 receptor is a feature of some benzothiazole derivatives, it does not, as a single measure, distinguish between typical and atypical antipsychotic drugs. nih.gov

Structure-Activity Relationship (SAR) Elucidation for 4-Chloro-2-cyclopropyl-1,3-benzothiazole Derivatives, focusing on the Influence of Chloro and Cyclopropyl (B3062369) Substituents

The biological activity of benzothiazole derivatives is intricately linked to their chemical structure. benthamscience.comrjptonline.org The presence of a chloro substituent on the benzothiazole ring has been consistently associated with enhanced biological activity. nih.govnih.govijper.org For instance, the replacement of a 6-OCF3 substituent with a 6-Cl group in benzothiazole-based thiazolidinones led to a significant improvement in antibacterial activity against several bacterial strains. nih.gov Similarly, the presence of a chloro group on the benzothiazole ring was found to be more effective for antifungal activity than a methoxy (B1213986) substituent. researchgate.net

While direct SAR studies on 4-Chloro-2-cyclopropyl-1,3-benzothiazole are not extensively available, the influence of the cyclopropyl group can be inferred from related structures. The cyclopropyl moiety is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. It can act as a conformationally restricted analog of larger alkyl groups and can influence the lipophilicity and metabolic stability of a molecule. In the context of other heterocyclic compounds, the presence of a cyclopropyl group has been a feature in compounds with fungicidal activity.

Medicinal Chemistry and Drug Design Principles Featuring the 4 Chloro 2 Cyclopropyl 1,3 Benzothiazole Core

4-Chloro-2-cyclopropyl-1,3-benzothiazole as a Privileged Scaffold for Rational Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a variety of therapeutic agents. The benzothiazole (B30560) core is widely recognized as such a scaffold, forming the basis for drugs with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netcrimsonpublishers.com The specific substitution pattern of 4-Chloro-2-cyclopropyl-1,3-benzothiazole endows this core with distinct physicochemical properties that are advantageous for rational drug design.

The 2-cyclopropyl group offers several benefits. As a bioisostere of larger alkyl groups like isopropyl, the cyclopropyl (B3062369) moiety can enhance metabolic stability and introduce a degree of conformational rigidity. beilstein-journals.org This rigidity can be crucial for locking the molecule into a bioactive conformation, leading to improved binding affinity for its target. Furthermore, the cyclopropyl group can modulate lipophilicity, a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. beilstein-journals.orgresearchgate.net

The 4-chloro substituent on the benzene (B151609) ring also plays a critical role. Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance biological activity. The chloro group is electron-withdrawing and can influence the electronic environment of the entire benzothiazole system. This can impact the molecule's ability to participate in key interactions with biological targets, such as hydrogen bonding and pi-stacking. Moreover, the introduction of a chloro group can increase lipophilicity, which may improve membrane permeability and oral bioavailability. researchgate.netnih.gov Studies on other benzothiazole derivatives have shown that chloro substitution can lead to enhanced antimicrobial and anticancer activities. nih.gov

The combination of the 2-cyclopropyl and 4-chloro substituents on the benzothiazole scaffold creates a unique molecular entity with a specific steric and electronic profile. This makes 4-Chloro-2-cyclopropyl-1,3-benzothiazole an attractive starting point for the rational design of targeted therapies.

| Feature | Contribution to Privileged Scaffold | Potential Advantages in Drug Design |

| Benzothiazole Core | Bicyclic aromatic system capable of diverse interactions (π-stacking, hydrogen bonding). | Versatile template for targeting a wide range of biological macromolecules. |

| 2-Cyclopropyl Group | Introduces conformational rigidity and acts as a lipophilic moiety. | Improved metabolic stability, enhanced binding affinity through conformational restriction. |

| 4-Chloro Group | Modulates electronic properties and increases lipophilicity. | Enhanced biological activity, improved membrane permeability and oral bioavailability. |

Scaffold Derivatization and Functionalization Strategies

The 4-Chloro-2-cyclopropyl-1,3-benzothiazole core serves as a versatile template for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties. Derivatization strategies can be broadly categorized based on the reactive sites of the molecule.

Functionalization of the Benzene Ring: The benzene portion of the benzothiazole scaffold offers opportunities for further substitution. While the 4-position is occupied by a chloro group, the remaining positions (5, 6, and 7) are amenable to the introduction of various functional groups. For instance, the addition of electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can systematically probe the electronic requirements for optimal biological activity. nih.gov These substitutions can also influence the molecule's solubility and metabolic profile.

Modification of the Cyclopropyl Group: Although the cyclopropyl group itself is relatively stable, it can be replaced or modified to fine-tune the steric and electronic properties at the 2-position. For example, the synthesis of analogs with different small cycloalkyl groups (e.g., cyclobutyl) or branched alkyl chains could provide insights into the size and shape of the binding pocket of a target protein.

Introduction of Functional Groups via Linkers: A common strategy in drug design is to attach various pharmacophoric fragments to the core scaffold through flexible or rigid linkers. For the 4-Chloro-2-cyclopropyl-1,3-benzothiazole scaffold, a primary point of attachment for such linkers would typically be a reactive handle introduced onto the benzene ring. For example, an amino or hydroxyl group could be installed, which can then be used to append other moieties such as amides, esters, or ethers, leading to a diverse library of compounds for biological screening. nih.gov

A general synthetic route to access derivatives of 4-Chloro-2-cyclopropyl-1,3-benzothiazole would likely involve the condensation of a substituted 2-aminothiophenol (B119425) with cyclopropanecarboxylic acid or its derivatives. ekb.egmdpi.com Subsequent modifications to the resulting benzothiazole can then be carried out to generate a library of analogs.

| Derivatization Site | Potential Modifications | Desired Outcome |

| Benzene Ring (Positions 5, 6, 7) | Introduction of electron-donating or electron-withdrawing groups, polar or non-polar substituents. | Optimize electronic interactions, improve solubility, and modulate metabolic stability. |

| 2-Position | Replacement of the cyclopropyl group with other alkyl or cycloalkyl moieties. | Probe steric requirements of the target binding site and fine-tune lipophilicity. |

| Introduction of Linkers | Addition of linkers (e.g., amide, ether) to attach other pharmacophores. | Explore new binding interactions and develop multi-target ligands. |

Pharmacophore Modeling and Lead Compound Optimization

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for derivatives of 4-Chloro-2-cyclopropyl-1,3-benzothiazole would likely include features contributed by the core scaffold and its key substituents.

The key pharmacophoric features of the 4-Chloro-2-cyclopropyl-1,3-benzothiazole scaffold can be hypothesized as follows:

Aromatic Ring Feature: The benzothiazole ring system itself provides a planar aromatic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site.

Hydrogen Bond Acceptor: The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor group on the target protein.

Once a lead compound containing the 4-Chloro-2-cyclopropyl-1,3-benzothiazole scaffold is identified, pharmacophore modeling can guide its optimization. By comparing the pharmacophore model of the lead compound with those of other known active molecules for the same target, medicinal chemists can identify which features are essential for activity and which can be modified. mdpi.com

For instance, if the model suggests that a hydrogen bond acceptor at a specific position is critical, derivatization strategies will focus on introducing or maintaining such a group. Conversely, if a particular region of the molecule does not appear to contribute to any key pharmacophoric features, it may be a suitable site for modification to improve physicochemical properties without compromising biological activity. This iterative process of pharmacophore modeling, chemical synthesis, and biological testing is a cornerstone of modern lead optimization. nih.gov

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction with Target |

| Aromatic Ring | Benzothiazole nucleus | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Thiazole nitrogen | Hydrogen bonding |

| Hydrophobic Group | 2-Cyclopropyl group, 4-Chloro group | Hydrophobic interactions |

Bioisosteric Replacements and Their Impact on Biological Activity

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.gov The 4-Chloro-2-cyclopropyl-1,3-benzothiazole scaffold offers several opportunities for bioisosteric replacements.

Cyclopropyl Group Replacements: The cyclopropyl group is often considered a bioisostere for gem-dimethyl or isopropyl groups. beilstein-journals.org The rationale behind this is that it offers a similar steric profile while providing increased metabolic stability and rigidity. Conversely, the cyclopropyl group itself can be replaced by other moieties to modulate activity. For example, replacing the cyclopropyl group with a small, strained ring system like an oxetane (B1205548) could alter the polarity and solubility of the compound while maintaining a degree of conformational constraint. beilstein-journals.org

Chloro Group Replacements: The chloro group can be replaced by other halogen atoms such as fluorine or bromine. Fluorine, being smaller and more electronegative, can sometimes form stronger interactions with target proteins and is less prone to metabolic dehalogenation. chemrxiv.org Bromine, being larger and more polarizable, can also lead to altered binding affinities. Non-halogen bioisosteres for a chloro group could include a trifluoromethyl (CF3) group, which is strongly electron-withdrawing and can significantly impact the electronic properties and lipophilicity of the molecule.

Ring System Bioisosteres: The entire benzothiazole ring system can be considered for bioisosteric replacement. For example, replacing the sulfur atom with an oxygen or a nitrogen atom would lead to benzoxazole (B165842) or benzimidazole (B57391) scaffolds, respectively. Such modifications can dramatically alter the electronic distribution and hydrogen bonding capacity of the core structure, potentially leading to new biological activities or improved selectivity for a particular target. researchgate.net

The impact of these bioisosteric replacements on biological activity must be evaluated experimentally. However, the principles of bioisosterism provide a rational framework for designing new analogs with a higher probability of success.

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| 2-Cyclopropyl | Isopropyl, gem-dimethyl, oxetane | Modulate metabolic stability, rigidity, and polarity. |

| 4-Chloro | Fluorine, bromine, trifluoromethyl (CF3) | Alter electronic properties, lipophilicity, and metabolic stability. |

| Benzothiazole Scaffold | Benzoxazole, benzimidazole, indole | Modify core electronics, hydrogen bonding capacity, and explore new target interactions. |

Future Research Directions and Unexplored Avenues for 4 Chloro 2 Cyclopropyl 1,3 Benzothiazole

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 4-Chloro-2-cyclopropyl-1,3-benzothiazole is not yet widely documented, presenting a significant opportunity for innovation in synthetic organic chemistry. Future research will likely focus on developing efficient, scalable, and environmentally benign methods for its production. The benzothiazole (B30560) core is commonly formed via the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound. nih.govekb.eg Adapting this classical approach would be the primary avenue for investigation.

A prospective primary synthetic route would involve the reaction of 3-chloro-2-aminothiophenol with a cyclopropyl (B3062369) carbonyl derivative, such as cyclopropanecarbonyl chloride or cyclopropanecarboxaldehyde. Research in this area should aim to optimize reaction conditions to maximize yield and purity while minimizing waste.

Key areas for synthetic research include:

Catalyst Development: Investigating novel catalysts (e.g., metal-based, organocatalysts, or nanoparticles) to improve reaction rates and selectivity. ekb.eg

Green Chemistry Approaches: Utilizing greener solvents (like water or ethanol), microwave-assisted synthesis, or flow chemistry to reduce environmental impact and enhance safety and scalability. nih.gov

The table below outlines potential synthetic strategies for future exploration.

| Strategy | Precursors | Potential Catalyst/Conditions | Key Advantages |

| Condensation | 3-Chloro-2-aminothiophenol + Cyclopropanecarbonyl chloride | Base (e.g., Pyridine, Triethylamine) | High reactivity, well-established method. |

| Oxidative Cyclization | 3-Chloro-2-aminothiophenol + Cyclopropanecarboxaldehyde | Oxidant (e.g., H₂O₂/HCl, DDQ) in Ethanol | Milder conditions, potential for green synthesis. nih.gov |

| Microwave-Assisted | 3-Chloro-2-aminothiophenol + Cyclopropanecarboxylic acid | Polyphosphoric Acid (PPA) | Rapid reaction times, often higher yields. |

Advanced Mechanistic Studies at the Molecular Level

Understanding how 4-Chloro-2-cyclopropyl-1,3-benzothiazole interacts with biological systems at a molecular level is crucial for its development. The specific combination of the chloro group at the 4-position and the cyclopropyl group at the 2-position creates a unique electronic and steric profile that warrants detailed investigation.

Future mechanistic studies would need to elucidate:

Target Binding: Identifying the precise binding site and mode of interaction with its putative biological target(s). Techniques such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein would be invaluable.

Structure-Activity Relationships (SAR): Synthesizing analogues with modifications to the chloro and cyclopropyl groups to understand their respective contributions to biological activity. This provides a roadmap for designing more potent and selective molecules.

Metabolic Pathways: Investigating how the compound is metabolized. The presence of the chloro-substituent and the benzothiazole core suggests potential for cytochrome P450-mediated metabolism, a critical factor in determining a compound's pharmacokinetic profile. nih.gov

Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations could provide initial insights into the molecule's conformational preferences and interaction energies, guiding experimental work.

Exploration of New Biological Targets and Therapeutic Applications (Pre-clinical)

The broad spectrum of biological activities associated with the benzothiazole scaffold suggests that 4-Chloro-2-cyclopropyl-1,3-benzothiazole could have significant therapeutic potential. pharmacyjournal.in Pre-clinical exploration is needed to identify its specific biological targets and potential disease applications. The presence of a halogen on the benzene (B151609) ring is a common feature in many potent anticancer benzothiazoles. nih.govpharmacyjournal.in

Initial pre-clinical screening should involve a broad panel of assays to uncover potential therapeutic areas. Based on activities of related compounds, promising avenues for investigation include:

Anticancer Activity: Screening against a diverse panel of human cancer cell lines (e.g., breast, lung, colon, pancreatic). Should activity be confirmed, subsequent studies would focus on targets common to other benzothiazoles, such as tubulin polymerization or specific protein kinases. nih.gov

Antimicrobial Activity: Evaluating its efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains. Potential bacterial targets could include enzymes involved in cell wall synthesis, such as MurB, which has been identified for other benzothiazole derivatives. nih.gov

Neuroprotective Effects: Assessing its potential in models of neurodegenerative diseases, as some benzothiazoles have shown activity in this area. nih.gov

The table below summarizes hypothetical pre-clinical targets and the rationale for their investigation.

| Therapeutic Area | Potential Biological Target | Rationale Based on Benzothiazole Class |

| Oncology | Tubulin, Protein Kinases, CYP1A1 | Many substituted benzothiazoles are potent antiproliferative agents. nih.gov |

| Infectious Disease | MurB Enzyme, DNA Gyrase | Benzothiazole is a known antimicrobial scaffold. nih.gov |

| Neurology | Monoamine Oxidase (MAO), Glutamate Receptors | Some analogues exhibit neuroprotective and anticonvulsant properties. nih.govekb.eg |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are transforming modern drug discovery and offer a powerful toolkit for accelerating the development of 4-Chloro-2-cyclopropyl-1,3-benzothiazole and its derivatives. mdpi.comnih.gov

Future research should integrate computational approaches in several key areas:

De Novo Design: Using generative AI models, trained on vast libraries of known bioactive molecules, to design novel analogues of 4-Chloro-2-cyclopropyl-1,3-benzothiazole with potentially superior potency, selectivity, and pharmacokinetic properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data are generated, ML models can be built to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing laboratory costs. nih.gov

Synthesis Prediction: Employing retrosynthesis AI tools to identify the most efficient and cost-effective synthetic pathways for the lead compound and its future analogues. beilstein-journals.org

Toxicity and ADME Prediction: Utilizing deep learning models to predict absorption, distribution, metabolism, excretion (ADME), and potential toxicity profiles early in the discovery process, helping to identify and mitigate liabilities before significant resources are invested. mdpi.com

By creating a feedback loop where experimental data are used to train and refine predictive models, researchers can navigate the chemical space around this novel scaffold with greater speed and precision.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.